

Application Notes: Quantification of Trinexapacethyl in Plant Tissues

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Introduction

Trinexapac-ethyl is a widely used plant growth regulator that functions by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation.[1][2] It is applied to various cereal crops, turfgrass, and oilseed rape to prevent lodging (bending over of stems) and improve yield.[2][3] Upon application, **trinexapac-ethyl** is rapidly hydrolyzed within the plant to its active form, trinexapac acid.[4] Due to this rapid conversion, analytical methods must accurately quantify both the parent compound and its primary metabolite to assess total residue levels for regulatory compliance and food safety. This document provides detailed protocols for the quantification of **trinexapac-ethyl** and trinexapac acid in diverse plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the preferred method for its high sensitivity and specificity.

Principle of Analysis

The quantification of **trinexapac-ethyl** and trinexapac acid from plant matrices involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation and Extraction: The initial step involves homogenizing the plant tissue to
ensure a representative sample. This is followed by extraction of the target analytes from the
complex plant matrix using an appropriate solvent, commonly acetonitrile or methanol-water
mixtures. A cleanup step is often required to remove interfering compounds such as
pigments, lipids, and sugars. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and

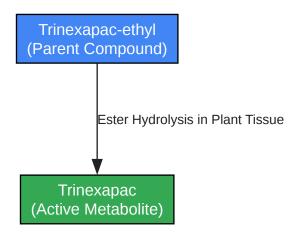


Safe) method is a highly effective and widely adopted cleanup technique. For certain regulatory purposes, a hydrolysis step may be incorporated to measure both free and conjugated forms of trinexapac acid.

- Chromatographic Separation: The cleaned extract is injected into a High-Performance Liquid Chromatography (HPLC) system. The analytes are separated on a C18 reversed-phase column, which allows them to be resolved from each other and from remaining matrix components based on their physicochemical properties.
- Mass Spectrometric Detection: Following separation, the analytes are introduced into a
 tandem mass spectrometer. The compounds are ionized, typically using electrospray
 ionization (ESI), and specific precursor-to-product ion transitions are monitored in Multiple
 Reaction Monitoring (MRM) mode. This technique provides excellent selectivity and allows
 for accurate quantification even at very low concentrations.

Metabolic Pathway in Plants

Trinexapac-ethyl is not the active form of the molecule. Within the plant, it undergoes rapid enzymatic hydrolysis, where the ethyl ester group is cleaved to form the biologically active free acid, trinexapac.



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Figure 1: Hydrolysis of **Trinexapac-ethyl** to Trinexapac.

Protocol 1: QuEChERS Method for High-Moisture Plant Tissues (e.g., Fruits, Vegetables)



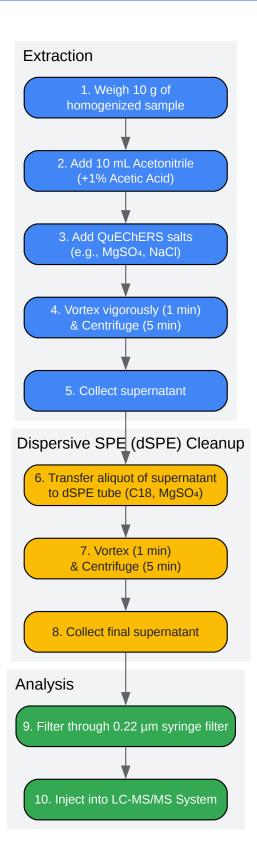
This protocol is adapted from the QuEChERS methodology and is suitable for matrices with high water content.

Materials and Reagents

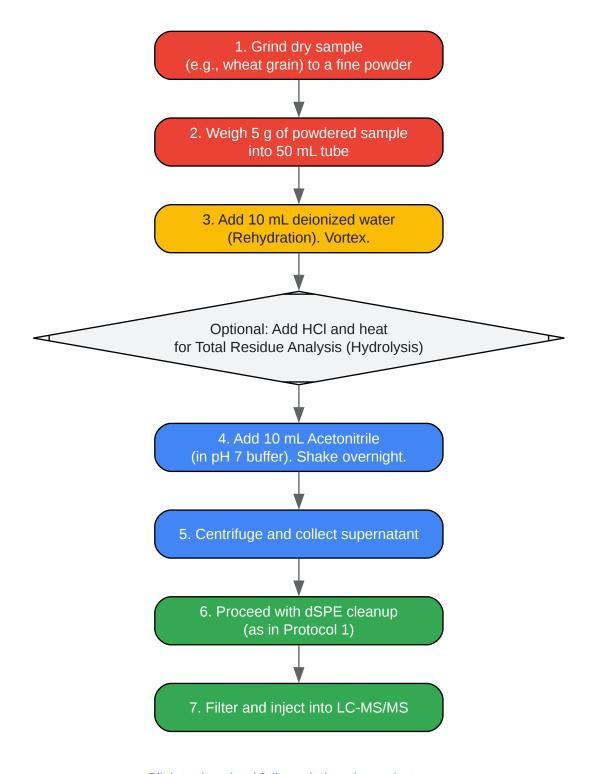
- Equipment: High-speed blender/homogenizer, centrifuge (capable of >4000 rpm), vortex mixer, analytical balance, 50 mL polypropylene centrifuge tubes.
- Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).
- Reagents: Formic acid, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl),
 C18 sorbent.
- Standards: Certified reference standards of trinexapac-ethyl and trinexapac acid.

Experimental Protocol









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